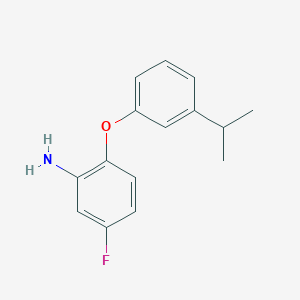

5-Fluoro-2-(3-isopropylphenoxy)aniline

Description

Properties

IUPAC Name |

5-fluoro-2-(3-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDVIPLSCZYLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-2-(3-isopropylphenoxy)aniline typically involves the following steps:

Nitration of 3-Isopropylphenol: The starting material, 3-isopropylphenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods:

Industrial production of 5-Fluoro-2-(3-isopropylphenoxy)aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-(3-isopropylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: The compound can be reduced to form various aniline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline compounds.

Scientific Research Applications

5-Fluoro-2-(3-isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isopropyl and phenoxy groups contribute to the compound’s overall stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Comparative Insights

Electronic and Steric Effects

- These features may improve binding affinity in biological targets.

- The thiophene-ethoxy substituent () introduces sulfur, which can alter electronic density and redox properties. This compound’s higher molecular weight (237.30) may impact solubility in polar solvents.

- The tetrahydropyran-methoxy analog () exhibits a logD of 2.5, suggesting moderate lipophilicity, which could influence membrane permeability in drug candidates.

Biological Activity

5-Fluoro-2-(3-isopropylphenoxy)aniline is an organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This detailed article focuses on its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C15H16FNO

Molecular Weight: 245.3 g/mol

CAS Number: 946716-97-8

The compound features a fluorine atom and an isopropylphenoxy group, which are significant for its biological interactions. The structural characteristics contribute to its solubility and reactivity, influencing its pharmacokinetic properties.

Synthesis

5-Fluoro-2-(3-isopropylphenoxy)aniline can be synthesized through various methods, typically involving the following steps:

- Nitration of Phenol Derivatives: Starting with 3-isopropylphenol, nitration introduces a nitro group.

- Reduction to Aniline: The nitro group is then reduced to an amino group, yielding the aniline derivative.

- Fluorination: Finally, fluorination introduces the fluoro substituent at the desired position.

The biological activity of 5-Fluoro-2-(3-isopropylphenoxy)aniline is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to exhibit:

- Enzyme Inhibition: The compound acts as an inhibitor of fatty acid synthase (FAS), which is crucial in lipid biosynthesis. Inhibiting this enzyme can disrupt the growth of certain pathogens, particularly in malaria treatment .

- Antimicrobial Properties: Studies indicate that similar compounds exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

-

Antimalarial Activity:

A study identified derivatives of compounds similar to 5-Fluoro-2-(3-isopropylphenoxy)aniline as effective against Plasmodium falciparum, with IC50 values ranging from 1.7 to 3.0 µM . This highlights its potential as a lead compound for antimalarial drug development. -

Cell Viability and Toxicity:

In vitro assays have demonstrated that certain derivatives maintain high selectivity indices (SI) when tested against human cell lines (e.g., HeLa cells), indicating low toxicity while effectively inhibiting target pathogens .

Data Summary

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5-Fluoro-2-(3-isopropylphenoxy)aniline | 1.7 | >172.6 | ND |

| Other derivatives | 22.0 ± 0.5 | 105.4 | 4.8 |

| Another derivative | 32.6 ± 1.7 | 127.9 | 3.9 |

Notes:

- IC50 refers to the concentration required to inhibit 50% of the target enzyme or pathogen.

- CC50 refers to the concentration causing cytotoxicity in human cell lines.

- SI is calculated as CC50/IC50, indicating the therapeutic window.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-(3-isopropylphenoxy)aniline, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) between 3-isopropylphenol and 5-fluoro-2-nitroaniline (or a halogenated precursor), followed by nitro group reduction. Key steps include:

- NAS reaction : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–120°C for 12–24 hours .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine .

- Purification : Column chromatography (hexane/ethyl acetate) isolates the product. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading .

Q. How is the molecular structure of 5-Fluoro-2-(3-isopropylphenoxy)aniline characterized experimentally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- IR spectroscopy : Detect amine (–NH₂) and ether (–O–) functional groups .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the isopropylphenoxy group and fluorine atom .

Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?

- Methodological Answer :

- Electrophilic substitution : The electron-rich aniline ring undergoes nitration or halogenation at specific positions dictated by directing effects of –NH₂ and –O– groups .

- Oxidation : The amine group may oxidize to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄) .

- Derivatization : The –NH₂ group can be acylated or sulfonylated to modify solubility or biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals caused by fluorine’s deshielding effects .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Verify purity via HPLC-MS to rule out byproducts or residual solvents .

Q. What strategies optimize regioselectivity during functionalization of the aniline ring?

- Methodological Answer :

- Protecting groups : Temporarily block the –NH₂ group (e.g., acetylation) to direct electrophiles to the para position of the phenoxy substituent .

- Metal catalysis : Use palladium-mediated C–H activation to target specific positions .

- Solvent effects : Polar solvents enhance NAS at electron-deficient sites .

Q. How does the isopropylphenoxy group influence thermal stability and aggregation behavior?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .

- Differential scanning calorimetry (DSC) : Identify phase transitions or melting points influenced by steric hindrance from the isopropyl group .

- Dynamic light scattering (DLS) : Assess aggregation in solution, which may correlate with bioavailability in biological studies .

Q. What computational approaches predict binding affinities of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) : Simulate interactions with active sites of target proteins (e.g., kinases) using the fluorine atom as a hydrogen-bond acceptor .

- MD simulations : Evaluate stability of ligand-receptor complexes over time .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.